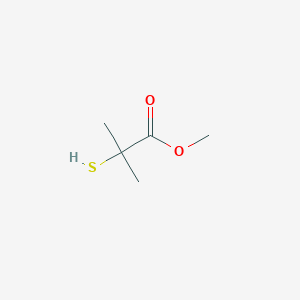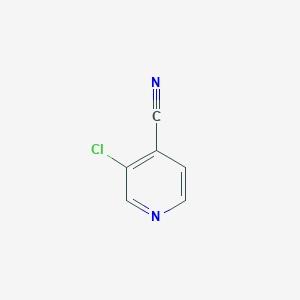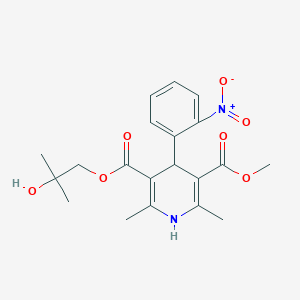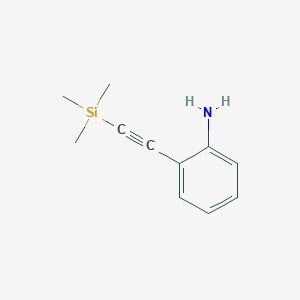
2-Acetylanthrazene
Übersicht
Beschreibung
2-Acetylanthracene (2A) is a heterocyclic aromatic compound with a molecular formula of C14H10O. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2A has been used in a variety of scientific research applications, including mechanistic studies, drug development, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Photoassoziationsstudien
Die dekonvolutierten zeitaufgelösten Emissionsspektren von 2-Acetylanthrazene in Hexan, das 0,1 mol dm−3 Methanol enthielt, zeigten eine erhebliche zeitabhängige spektrale Verschiebung. Diese Verschiebung ist mit der Photoassoziation des Wasserstoffbrücken-komplexes verbunden, der zwei Methanolmoleküle umfasst . Diese Anwendung ist wichtig, um das Verhalten von this compound unter bestimmten Bedingungen und seine Wechselwirkung mit anderen Molekülen zu verstehen.
Synthese von fluoreszierenden Verbindungen
This compound kann als Trägerligand bei der Synthese von fluoreszierenden Platin(II)-Verbindungen verwendet werden . Diese Verbindungen finden Anwendungen in verschiedenen Bereichen wie Bioimaging, Sensorik und Optoelektronik.
Friedel-Crafts-Acetylierung
Die Friedel-Crafts-Acetylierung von this compound mit AcCl und AlCl3 in 1,2-C2H4Cl2 ergab eine Mischung aus 1,6-Diacetylanthrazene und 1,7-Diacetylanthrazene. Die Friedel-Crafts-Acetylierung von this compound in Nitrobenzol ergab jedoch 2,7-Diacetylanthrazene . Dies zeigt das Potenzial von this compound in der organischen Synthese und der Produktion verschiedener acetylierter Derivate.
Safety and Hazards
2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve 2-Acetylanthracene . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .
Wirkmechanismus
Target of Action
2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .
Mode of Action
It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .
Biochemical Pathways
Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .
Pharmacokinetics
The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.
Result of Action
Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that 2-Acetylanthracene can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol
Cellular Effects
The cellular effects of 2-Acetylanthracene are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence spectra of 2-Acetylanthracene in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of 2-Acetylanthracene can change over time in certain conditions.
Metabolic Pathways
It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes
Subcellular Localization
It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties
Eigenschaften
IUPAC Name |
1-anthracen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWGPPCMONVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409167 | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10210-32-9 | |
| Record name | 2-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)






![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)




